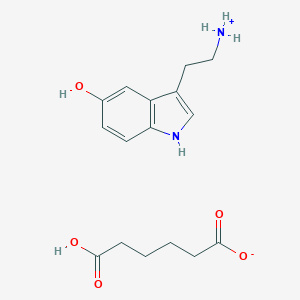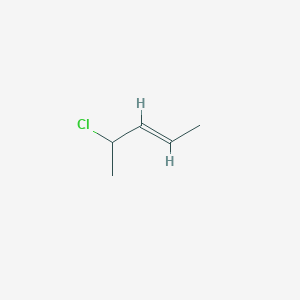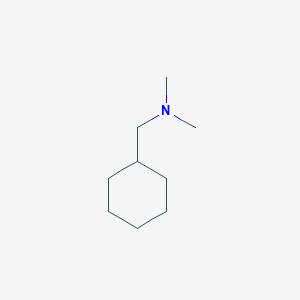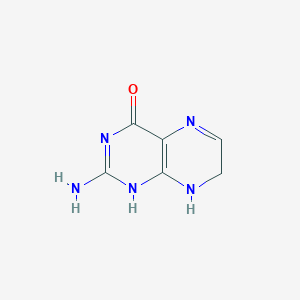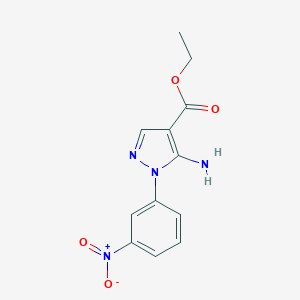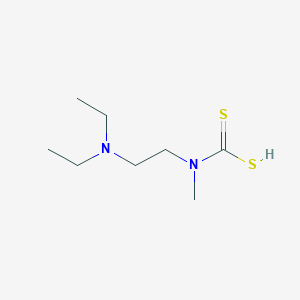
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a chemical compound used in scientific research for its unique properties. It is a thiol-containing compound and has been extensively studied for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been extensively used in scientific research for its unique properties. It is a thiol-containing compound and has been used as a reducing agent in biochemical and biophysical studies. It has also been used to study the mechanism of action of various enzymes and proteins. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the synthesis of various compounds such as peptides, nucleotides, and carbohydrates.
Mécanisme D'action
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- acts as a reducing agent by donating electrons to other molecules. It has a thiol group that can form disulfide bonds with other thiol-containing molecules. This property makes Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- an important compound in the study of enzyme and protein mechanisms.
Effets Biochimiques Et Physiologiques
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the treatment of various diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has various advantages and limitations for lab experiments. Its reducing properties make it an important compound in the study of enzyme and protein mechanisms. However, it can also be toxic to cells and can interfere with other cellular processes. Its thiol group can also react with other thiol-containing molecules, leading to unwanted side reactions.
Orientations Futures
There are various future directions for the study of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-. Some possible directions include the study of its role in the treatment of neurodegenerative diseases, the development of new compounds based on its structure, and the study of its interactions with other molecules. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Conclusion:
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a unique compound with various properties that make it an important compound in scientific research. Its reducing properties and thiol group make it an important compound in the study of enzyme and protein mechanisms. Its biochemical and physiological effects make it a potential treatment for various diseases. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Méthodes De Synthèse
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- can be synthesized using a simple reaction between N,N-diethyl-2-mercaptoethylamine and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain pure Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-.
Propriétés
Numéro CAS |
19022-73-2 |
|---|---|
Nom du produit |
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- |
Formule moléculaire |
C8H18N2S2 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl-methylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-4-10(5-2)7-6-9(3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
XYGKBVQOXBQHHP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)C(=S)S |
SMILES canonique |
CCN(CC)CCN(C)C(=S)S |
Autres numéros CAS |
19022-73-2 |
Synonymes |
N-[2-(Diethylamino)ethyl]-N-methylcarbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)



